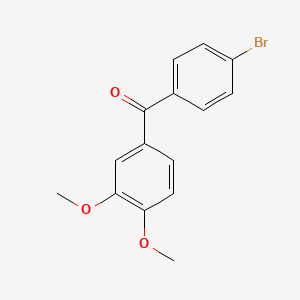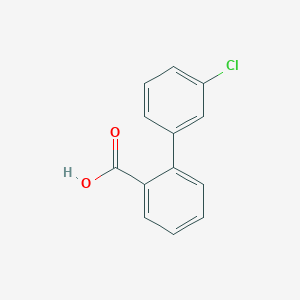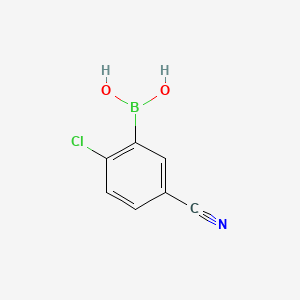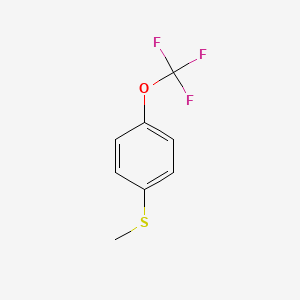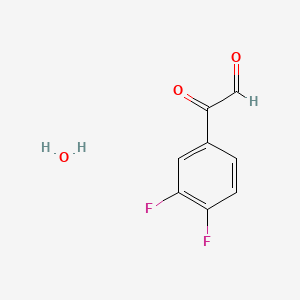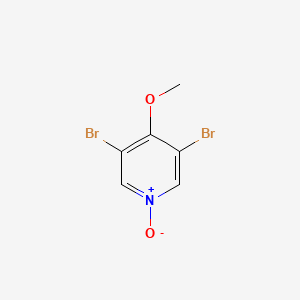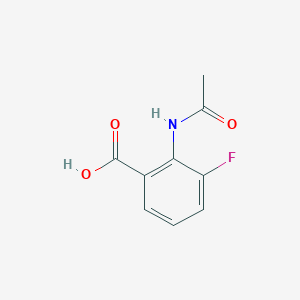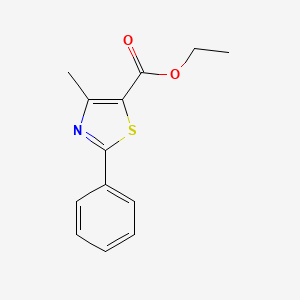
Triethoxy(pentafluorophenyl)silane
Vue d'ensemble
Description
Triethoxy(pentafluorophenyl)silane is a silicon-based nucleophile that has been shown to be reactive in Pd-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of Triethoxy(pentafluorophenyl)silane is C12H15F5O3Si. It consists of 36 atoms - 15 Hydrogen atoms, 12 Carbon atoms, 3 Oxygen atoms, and 5 Fluorine atoms .
Chemical Reactions Analysis
Triethoxy(pentafluorophenyl)silane has been shown to be reactive in Pd-catalyzed cross-coupling reactions . In addition, symmetric ethers were cleaved to the alkane and silyl ether with 1.1 equivalents of silane and were fully reduced to alkanes with 3.0 equivalents .
Physical And Chemical Properties Analysis
Triethoxy(pentafluorophenyl)silane is a liquid at 20°C. It has a boiling point of 238°C and a flash point of 104°C. The specific gravity at 20/20°C is 1.26 and the refractive index is 1.42 .
Applications De Recherche Scientifique
Lewis Acid Catalysis
It has been reported that Triethoxy(pentafluorophenyl)silane can be used in conjunction with tris(pentafluorophenyl)borane for Lewis acid catalysis . This catalytic system is capable of activating silanes for the reduction of various functional groups, offering a less harsh alternative to traditional metallic reagents.
Frustrated Lewis Pair Chemistry
The compound finds application in the realm of frustrated Lewis pair (FLP) chemistry. It can form a part of the FLP system that activates small molecules like hydrogen and carbon dioxide, which is a field of great interest for the development of new catalytic processes and the activation of inert molecules .
Safety and Hazards
Mécanisme D'action
Target of Action
Triethoxy(pentafluorophenyl)silane is a silicon-based nucleophile . The primary targets of this compound are electrophilic sites in various chemical reactions. The role of Triethoxy(pentafluorophenyl)silane is to donate electrons to these electrophilic sites, facilitating the progress of the reaction .
Mode of Action
Triethoxy(pentafluorophenyl)silane interacts with its targets by donating electrons to electrophilic sites. This interaction results in the formation of new chemical bonds, thereby driving the reaction forward .
Biochemical Pathways
It is known that the compound plays a crucial role in pd-catalyzed cross-coupling reactions . The downstream effects of these reactions can vary widely depending on the specific reactants and conditions involved.
Pharmacokinetics
The compound’s reactivity with moisture may also influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The molecular and cellular effects of Triethoxy(pentafluorophenyl)silane’s action are largely dependent on the specific chemical reactions it is involved in. In Pd-catalyzed cross-coupling reactions, for example, the compound facilitates the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Triethoxy(pentafluorophenyl)silane. For instance, the compound is sensitive to moisture and reacts slowly with water . Therefore, reactions involving this compound must be carried out under dry conditions to prevent hydrolysis. The temperature and pressure of the reaction environment can also affect the compound’s reactivity and the overall yield of the reaction .
Propriétés
IUPAC Name |
triethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F5O3Si/c1-4-18-21(19-5-2,20-6-3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALDFNLNVLQDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F5O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382180 | |
| Record name | (Pentafluorophenyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyltriethoxysilane | |
CAS RN |
20083-34-5 | |
| Record name | (Pentafluorophenyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triethoxysilyl)pentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triethoxy(pentafluorophenyl)silane modify the silica microspheres and what is the impact on their adsorption properties?
A1: Triethoxy(pentafluorophenyl)silane acts as a grafting agent. The triethoxy groups hydrolyze and interact with the silanol groups (Si-OH) on the silica microsphere surface, forming strong Si-O-Si bonds. This process results in the attachment of pentafluorophenyl groups onto the silica surface [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



